3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Overview

Description

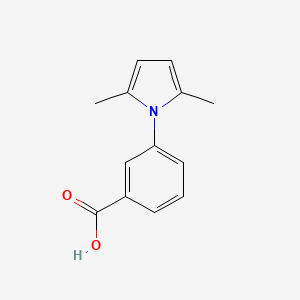

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety attached at the 3-position of the pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like iron(III) chloride. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyrrole ring can be oxidized to form corresponding carboxylic acids.

Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research has indicated that 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exhibits significant antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that derivatives of this compound showed potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .

Table 1: Antimicrobial Efficacy Against M. tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Bactericidal/Bacteriostatic |

| Derivative 5n | <1 | Bactericidal/Bacteriostatic |

| Derivative 5q | <1 | Bactericidal/Bacteriostatic |

Medicinal Applications

In the field of medicine, the compound has shown potential in enhancing monoclonal antibody production . A study found that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, improved monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth while increasing glucose uptake and intracellular ATP levels . This indicates that structural modifications based on the pyrrole framework can lead to enhanced production and quality control of therapeutic antibodies.

Industrial Applications

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it useful in developing new materials and intermediates in chemical synthesis .

Case Study 1: Antimicrobial Efficacy

A research study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against M. tuberculosis. The study involved testing various derivatives of the compound against different strains, revealing that structural variations significantly influenced their antimicrobial potency .

Case Study 2: Monoclonal Antibody Production

In another study focusing on monoclonal antibody production, the use of derivatives of the pyrrole-based compound resulted in improved yields in cell cultures. The research highlighted how specific structural modifications could enhance cell-specific productivity without compromising cell viability .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 4-position of the benzoic acid.

2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 2-position of the benzoic acid.

Uniqueness: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the carboxylic acid group provides additional functionality for further chemical modifications and potential interactions with biological targets .

Biological Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial, anticancer, and other therapeutic properties, supported by various research studies and findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, linked to a benzoic acid moiety . This unique structure contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are critical in bacterial metabolism .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 3.125 µg/mL against Staphylococcus aureus, demonstrating potent activity compared to standard antibiotics like isoniazid .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.125 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound is also notable:

- Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. IC50 values for some derivatives were reported to be below 10 µM .

- Mechanism : The compound's ability to interfere with cellular pathways involved in cancer cell growth is attributed to its structural features that allow it to interact with specific molecular targets.

Monoclonal Antibody Production

A study demonstrated that a derivative of the compound improved monoclonal antibody production in Chinese hamster ovary (CHO) cells by enhancing cell-specific productivity while suppressing growth . This finding highlights its potential utility in biopharmaceutical production.

Antitubercular Activity

Recent investigations into the antitubercular potential of 2,5-dimethylpyrrole derivatives have shown promising results against Mycobacterium tuberculosis. Some derivatives demonstrated MIC values below 1 µg/mL, indicating strong bactericidal effects against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives?

The compound can be synthesized via the Paal-Knorr pyrrole synthesis, which involves condensing 2-amino benzoic acid derivatives (e.g., 2-amino-5-iodobenzoic acid) with 2,5-hexanedione in toluene under reflux conditions. Purification is typically achieved using preparative HPLC with acetonitrile/water gradients. This method ensures high yield and purity, critical for subsequent biological assays .

Q. How do computational docking studies (e.g., SILCS) predict the binding affinity of this compound to therapeutic targets like PTP 1B?

Site Identification by Ligand Competitive Saturation (SILCS) employs FragMaps to visualize favorable interaction sites on proteins. For this compound, SILCS analysis revealed high ligand grid free energy (LGFE) scores (generic: -24.883 kcal/mol; specific: -24.364 kcal/mol) at the allosteric site of PTP 1B, indicating strong hydrophobic and hydrogen-bonding interactions. These computational predictions align with experimental data showing inhibitory activity against PTP 1B, a target for Type 2 diabetes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety measures include:

- Use of PPE (lab coats, nitrile gloves, safety goggles) to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation of aerosols.

- Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation if irritation persists. Fire hazards require dry powder or CO₂ extinguishers .

Advanced Research Questions

Q. How can discrepancies between computational docking scores and experimental binding assays be resolved for this compound?

Discrepancies may arise from solvation effects or conformational flexibility. To address this:

- Perform molecular dynamics (MD) simulations to assess protein-ligand stability under physiological conditions.

- Validate binding affinities experimentally using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Cross-reference SILCS FragMaps with crystallographic data (if available) to refine docking parameters .

Q. What strategies enhance selectivity of this compound against off-target enzymes (e.g., EphA2)?

Structural optimization via SAR studies can improve selectivity:

- Modify the benzoic acid substituents (e.g., introducing electron-withdrawing groups) to alter hydrogen-bonding patterns.

- Replace the 2,5-dimethylpyrrole moiety with bulkier groups to reduce off-target interactions.

- Use competitive enzymatic assays (e.g., EphA2 vs. TCPTP) to identify selective derivatives .

Q. How can in silico predictions of pharmacokinetics (ADME) for this compound be validated experimentally?

- Absorption: Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.

- Metabolism: Use liver microsomal stability assays to assess cytochrome P450 interactions.

- Excretion: Radiolabel the compound and track elimination profiles in preclinical models. These steps are prerequisite for Phase I clinical trials .

Q. Methodological Notes

- Crystallographic Analysis: While not directly reported for this compound, SHELXL (via the SHELX suite) is widely used for refining small-molecule crystal structures. Key parameters include R-factor optimization (target <0.05) and data-to-parameter ratios >10 .

- SAR Optimization: Compare analogs like 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline to evaluate how substituent polarity impacts bioactivity .

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPUZFUOUGTNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180806 | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26180-28-9 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26180-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26180-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.